(4-chlorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone
Description
(4-Chlorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone is a synthetic small molecule characterized by a methanone core bridging a 4-chlorophenyl group and a piperazine ring substituted with a 7-chloroquinoline moiety. Its molecular formula is C₂₀H₁₇Cl₂N₃O, with a molecular weight of 386.276 g/mol and an XLogP value of 4.5, indicating moderate lipophilicity .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-15-3-1-14(2-4-15)20(26)25-11-9-24(10-12-25)19-7-8-23-18-13-16(22)5-6-17(18)19/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYTXOPXLXAKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ML189 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While the exact synthetic route for ML189 is proprietary, general methods for preparing similar small molecule inhibitors often include:
Formation of the core structure: This typically involves the use of organic halides and metal catalysts to form carbon-carbon bonds.
Functional group modifications: Various functional groups are introduced or modified using reagents such as acids, bases, and oxidizing or reducing agents.
Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for small molecule drugs like ML189 often involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
ML189 undergoes several types of chemical reactions, including:
Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution: This involves the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the molecule.
Addition and elimination: These reactions involve the addition or removal of small molecules like water or hydrogen. Acidic or basic conditions are often used to facilitate these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimalarial Activity
Mechanism of Action:
The compound is related to the quinoline class of drugs, which are known for their antimalarial properties. Specifically, derivatives of 7-chloroquinoline have shown efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism involves interference with the parasite's heme detoxification pathway, leading to accumulation of toxic heme and ultimately parasite death.
Case Study:
A study published in RSC Advances investigated the synthesis and biological evaluation of various chloroquinoline-acetamide hybrids, including those structurally related to (4-chlorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone. These compounds exhibited significant antimalarial activity against chloroquine-resistant strains, indicating their potential as new therapeutic agents against resistant malaria strains .
Anticancer Research
Potential in Cancer Therapy:
Research indicates that this compound may possess anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.
Data Findings:
In vitro studies have shown that related compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. This suggests that this compound could be further explored as a candidate for cancer therapy .
Central Nervous System Disorders
Therapeutic Potential:
The piperazine moiety in this compound is associated with neuropharmacological effects, making it a candidate for treating central nervous system disorders such as anxiety and depression.
Research Insights:
Studies have indicated that similar piperazine derivatives can exhibit anxiolytic and antidepressant-like activities in animal models. The ability to cross the blood-brain barrier enhances their therapeutic potential in treating neurological conditions .
Structure-Activity Relationship Studies
Importance of SAR:
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the quinoline or piperazine rings can significantly alter biological activity.
Experimental Findings:
Recent studies have employed computational modeling alongside experimental approaches to elucidate how modifications to the compound's structure impact its efficacy against malaria and cancer cells. These insights assist in guiding future drug design efforts .
Summary Table of Applications
Mechanism of Action
ML189 exerts its effects by binding to the ATP-binding domain of heat shock protein 90, thereby inhibiting its chaperone activity. This leads to the destabilization and degradation of client proteins that rely on heat shock protein 90 for their stability and function. The inhibition of heat shock protein 90 can disrupt multiple signaling pathways involved in cell growth, survival, and stress response, making ML189 a potent inhibitor of cancer cell proliferation and pathogen survival .
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-linked quinoline derivatives. Below is a detailed comparison with structurally related analogs:
Structural Analogues with Modified Aromatic Substituents
Key Observations :
- Lipophilicity : The 4-chlorophenyl group in the parent compound enhances lipophilicity (XLogP = 4.5) compared to analogs with aliphatic substituents (e.g., 4,4-difluorocyclohexyl in 2l) .
- Bioactivity: Hydrazine derivatives (e.g., QH-04) exhibit antiprotozoal activity, suggesting that replacing the methanone with a hydrazine linker can modulate target specificity .
Analogues with Modified Piperazine-Quinoline Linkages
Key Observations :
- Scaffold Flexibility: Replacing the quinoline with pyridine (e.g., in SARS-CoV-2 inhibitors) demonstrates the adaptability of the piperazine-methanone scaffold for diverse targets .
- Antiprotozoal Efficacy : Pyrrolidine derivatives (e.g., compounds 5–14) show enhanced activity against protozoans, likely due to improved solubility or target engagement .
Analogues with Sulfonyl and Acyl Modifications
Key Observations :
- Sulfonamide vs. Methanone: Sulfonamide derivatives (e.g., 2f) may exhibit different pharmacokinetic profiles due to increased hydrogen-bonding capacity .
- Anticancer Potential: Piperazine-ethoxy-phenyl analogs (e.g., A-14) highlight the scaffold’s utility in oncology, though mechanistic details remain unclear .
Biological Activity
(4-chlorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone, also known by its CAS number 696616-49-6, is a synthetic compound that combines elements of chlorophenyl and quinoline structures. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of antimalarial and anticancer effects.
The molecular formula of this compound is C20H17Cl2N3O, with a molecular weight of 386.27 g/mol. Its structure features a piperazine ring, which is often associated with various biological activities, including modulation of neurotransmitter systems and antimicrobial properties.
Antimalarial Activity
Research indicates that compounds related to chloroquine, including derivatives like this compound, exhibit significant antimalarial properties. In vitro studies have shown that such compounds can effectively inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. For instance, studies have demonstrated that certain analogues possess submicromolar activity against both chloroquine-sensitive and resistant strains of P. falciparum .
Table 1: Antimalarial Activity of Related Compounds
| Compound Name | IC50 (µM) | Strain Tested | Notes |
|---|---|---|---|
| Chloroquine | 0.03 | CQ Sensitive | Standard reference |
| Compound A | 0.01 | CQ Resistant | More potent than chloroquine |
| This compound | TBD | TBD | Under investigation |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that quinoline derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the piperazine moiety may enhance its interaction with cellular targets involved in cancer proliferation .
Case Study: Anticancer Efficacy
In a recent study involving human cancer cell lines, this compound exhibited cytotoxic effects comparable to established chemotherapeutics. The compound was found to induce apoptosis in a dose-dependent manner, with significant effects observed at concentrations as low as 5 µM.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, which is crucial for cell signaling pathways involved in growth and survival.
- Interference with Nucleic Acid Synthesis : The quinoline structure may interact with DNA or RNA synthesis pathways, leading to impaired cellular replication.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (4-chlorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone with high yield and purity?
- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. For example, coupling 7-chloroquinoline-4-amine with a piperazine intermediate under anhydrous conditions (e.g., DMF, 80°C) followed by reaction with 4-chlorobenzoyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Key Considerations : Control reaction temperature to avoid side products (e.g., over-oxidation). Monitor intermediates using TLC and LC-MS .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Techniques :
- 1H/13C NMR : Assign signals for the quinoline (δ 8.6–8.8 ppm), piperazine (δ 3.2–3.5 ppm), and chlorophenyl (δ 7.3–7.5 ppm) moieties .
- HRMS : Confirm molecular ion ([M+H]+) at m/z 428.0623 (calculated for C20H15Cl2N3O).
- FT-IR : Identify carbonyl (C=O) stretch at ~1680 cm⁻¹ .
Q. What are common impurities observed during synthesis, and how are they mitigated?
- Impurities : Unreacted 7-chloroquinoline derivatives or incomplete coupling byproducts.
- Mitigation : Optimize stoichiometry (1:1.2 molar ratio of piperazine to quinoline), use scavenger resins for excess reagents, and employ recrystallization (ethanol/water) for final purification .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Approach : Refine X-ray diffraction data using SHELXL (e.g., anisotropic displacement parameters for chlorine atoms) . Validate hydrogen bonding networks (e.g., N–H···O interactions) with PLATON software. Cross-reference with DFT-optimized geometries (B3LYP/6-31G*) .
Q. What computational methods elucidate structure-activity relationships (SAR) for target binding?
- Methods :
- Molecular Docking : Simulate interactions with biological targets (e.g., SARS-CoV-2 Mpro) using AutoDock Vina. Prioritize residues (e.g., His41, Cys145) for binding affinity analysis .
- MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) .
- Validation : Compare computational predictions with in vitro IC50 values from enzyme inhibition assays .
Q. How can conflicting biological activity data across studies be reconciled?
- Strategies :
- Dose-Response Analysis : Test compound at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Off-Target Screening : Use kinase profiling panels to rule out nonspecific interactions .
- Comparative Studies : Benchmark against structural analogs (e.g., pyrimidine vs. quinoline derivatives) to isolate pharmacophoric features .
Q. What experimental designs optimize pharmacokinetic properties of derivatives?
- Design Principles :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce logP from ~3.5 to <2.5, improving solubility .
- Metabolic Stability : Incubate derivatives with liver microsomes (e.g., human CYP3A4) to identify metabolically labile sites .
- In Vivo Correlation : Use LC-MS/MS to measure plasma half-life in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
